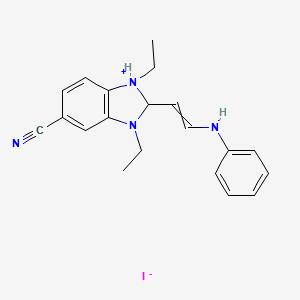
Ethyl but-3-en-1-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl but-3-en-1-ylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis. This compound is known for its potential biological activities and is often studied for its role in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl but-3-en-1-ylcarbamate typically involves the reaction of but-3-en-1-ol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:
But-3-en-1-ol+Ethyl isocyanate→Ethyl but-3-en-1-ylcarbamate
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as indium triflate, can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: Ethyl but-3-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbamate derivatives with additional oxygen functionalities.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates with various functional groups.
科学的研究の応用
Ethyl but-3-en-1-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of ethyl but-3-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications. The pathways involved may include inhibition of metabolic enzymes, leading to disruption of metabolic processes in target organisms.
類似化合物との比較
Ethyl but-3-en-1-ylcarbamate can be compared with other carbamate compounds, such as:
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
Uniqueness: this compound is unique due to its specific structure, which includes a but-3-en-1-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other carbamates, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
特性
CAS番号 |
5041-32-7 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
ethyl N-but-3-enylcarbamate |
InChI |
InChI=1S/C7H13NO2/c1-3-5-6-8-7(9)10-4-2/h3H,1,4-6H2,2H3,(H,8,9) |
InChIキー |
UUDCIVJTMZEFPZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


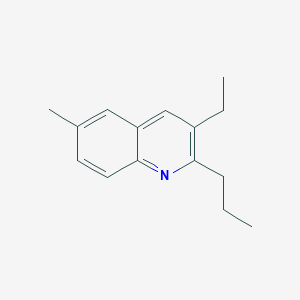
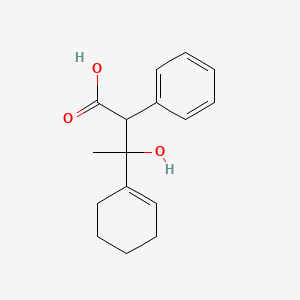
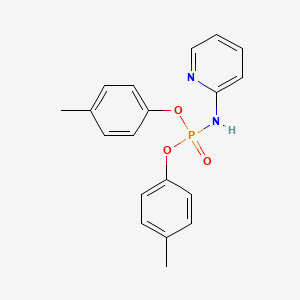
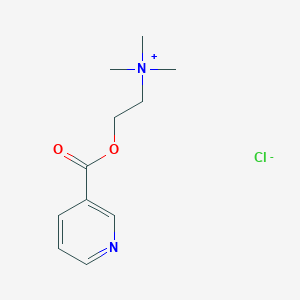
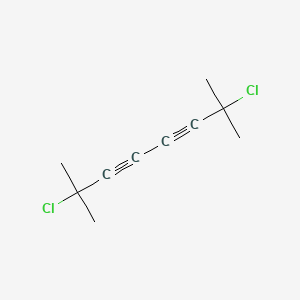
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
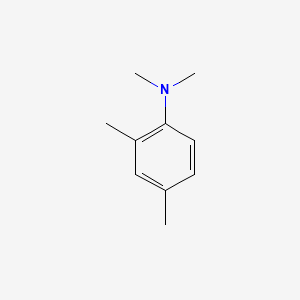
![[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate](/img/structure/B14742282.png)

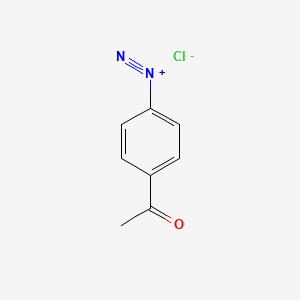
![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
